4-(4-Hydrazinylphenyl)morpholine

Catalog No.
S12210594
CAS No.
M.F
C10H15N3O
M. Wt
193.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Hydrazinylphenyl)morpholine

Product Name

4-(4-Hydrazinylphenyl)morpholine

IUPAC Name

(4-morpholin-4-ylphenyl)hydrazine

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C10H15N3O/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13/h1-4,12H,5-8,11H2

InChI Key

OXCWIBVQIALMOU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NN

4-(4-Hydrazinylphenyl)morpholine is a chemical compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to a morpholine structure. Its molecular formula is C10_{10}H14_{14}N4_{4}O, and it has a molecular weight of approximately 206.25 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with hydrazine derivatives.

Typical of hydrazine and morpholine derivatives:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are significant in organic synthesis.
  • Oxidation: The hydrazine group can be oxidized to form azo compounds, which are useful in dye chemistry.
  • Substitution Reactions: The morpholine ring can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.

These reactions are facilitated under specific conditions, often involving catalysts or heat to drive the processes.

The biological activity of 4-(4-Hydrazinylphenyl)morpholine has been investigated in various studies. It has shown promising results as an anti-cancer agent, particularly through its ability to inhibit certain kinases involved in cancer progression. Additionally, it exhibits potential anti-inflammatory properties and has been studied for its effects on apoptosis in cancer cells. The compound's interactions with biological targets suggest that it could serve as a lead compound for developing new therapeutic agents.

Several synthesis methods have been reported for 4-(4-Hydrazinylphenyl)morpholine:

  • Direct Synthesis from Phenyl Hydrazine: This method involves the reaction of phenyl hydrazine with morpholine under acidic conditions to yield the desired product.
  • Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate precursors, such as morpholine derivatives and hydrazine hydrate.
  • Use of Catalysts: Catalysts such as palladium on carbon can facilitate the hydrogenation of intermediates leading to the formation of 4-(4-Hydrazinylphenyl)morpholine.

These methods vary in terms of yield and purity, with optimization often required for large-scale production.

4-(4-Hydrazinylphenyl)morpholine has several applications:

  • Pharmaceutical Development: Its structure makes it a candidate for developing new drugs targeting cancer and inflammatory diseases.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound may have applications in creating novel materials due to its unique chemical properties.

Studies on the interactions of 4-(4-Hydrazinylphenyl)morpholine with biological systems have revealed its potential as a kinase inhibitor. It has been shown to interact with various proteins involved in cell signaling pathways, making it a subject of interest for further exploration in drug development. Additionally, its interactions with DNA and other biomolecules suggest possible mechanisms for its anti-cancer effects.

Several compounds share structural similarities with 4-(4-Hydrazinylphenyl)morpholine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-AminoantipyrineAmino derivativeKnown for analgesic properties
PhenylhydrazineHydrazine derivativeCommonly used as a reagent in organic synthesis
1-Phenyl-2-hydrazinyl-ethanoneHydrazone derivativeExhibits anti-tumor activity
3-AminomorpholineMorpholine derivativePotential use in neuropharmacology

Uniqueness of 4-(4-Hydrazinylphenyl)morpholine

What sets 4-(4-Hydrazinylphenyl)morpholine apart from these similar compounds is its specific arrangement of functional groups that enhance its biological activity and make it suitable for targeted therapeutic applications. Its dual functionality as both a morpholine and hydrazine derivative allows it to engage in diverse

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

193.121512110 g/mol

Monoisotopic Mass

193.121512110 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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